molecular formula C21H15N3O2S B2524592 3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile CAS No. 1326865-14-8

3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile

Cat. No.: B2524592
CAS No.: 1326865-14-8
M. Wt: 373.43
InChI Key: XVYRWAOKQSALSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(2-Methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring at the [3,2-d] position. Key structural elements include:

  • A 2-methylphenyl group at the 3-position of the pyrimidine ring.
  • A benzonitrile moiety attached via a methylene linker at the 1-position.
  • Two keto groups at the 2- and 4-positions of the pyrimidine ring.

Properties

IUPAC Name

3-[[3-(2-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-5-2-3-8-17(14)24-20(25)19-18(9-10-27-19)23(21(24)26)13-16-7-4-6-15(11-16)12-22/h2-11,18-19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIWVTLUKVDSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile (CAS Number: 1326865-14-8) is a member of the thienopyrimidine family, characterized by its complex structure and potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H17N3O2SC_{21}H_{17}N_{3}O_{2}S, with a molecular weight of 375.4 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC21H17N3O2S
Molecular Weight375.4 g/mol
CAS Number1326865-14-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. It has been shown to inhibit specific enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in various diseases.

  • Inhibition of Enzymes : Similar compounds in the thieno[3,2-d]pyrimidine class have demonstrated inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and various kinases. This inhibition can disrupt cellular proliferation and survival pathways, making these compounds potential candidates for cancer therapies .
  • Targeting Cancer Pathways : Research indicates that derivatives of thieno[3,2-d]pyrimidine can modulate signaling pathways associated with cancer progression. For instance, compounds targeting the ephrin receptor family have been linked to reduced tumor growth in preclinical models .

Biological Evaluation

Several studies have evaluated the biological activity of similar compounds derived from the thieno[3,2-d]pyrimidine scaffold. Here are notable findings:

  • Anticancer Activity : A study demonstrated that thieno[3,2-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest .
  • Antiviral Properties : Some derivatives showed promise as antiviral agents by inhibiting viral entry into host cells. For example, a related benzonitrile compound was found to target hepatitis C virus (HCV) entry proteins effectively .

Case Study 1: Antitumor Efficacy

In a recent study published in Molecular Cancer Therapeutics, researchers synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor efficacy in vitro and in vivo. The lead compound demonstrated significant reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg .

Case Study 2: Inhibition of DHFR

Another study focused on the inhibition of DHFR by thieno[3,2-d]pyrimidines. The compound showed an IC50 value significantly lower than that of traditional DHFR inhibitors like methotrexate, suggesting enhanced potency .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile is C21H15N3O2S. The compound features a thieno[3,2-d]pyrimidine core structure that contributes to its biological activity. The presence of dioxo and nitrile functional groups enhances its reactivity and interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine framework followed by functionalization to introduce the benzonitrile moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Biological Activities

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit a range of biological activities:

  • Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways.
  • Antibacterial Properties : Some derivatives have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
  • Antiviral Effects : Certain thieno[3,2-d]pyrimidines have been evaluated for their antiviral properties. They may inhibit viral replication by targeting viral enzymes or host cell receptors.

Case Studies

  • Anticancer Research : A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The research demonstrated that these compounds could effectively inhibit the growth of human breast cancer cells through apoptosis induction mechanisms .
  • Antibacterial Activity : Another investigation focused on synthesizing novel thieno[3,2-d]pyrimidines and evaluating their antibacterial effects. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications .
  • Antiviral Studies : Research conducted on thieno[3,2-d]pyrimidines revealed their effectiveness against certain viral strains. The study pointed out that these compounds could serve as lead structures for developing new antiviral agents .

Chemical Reactions Analysis

Substitution Reactions

The benzonitrile and thienopyrimidine moieties enable nucleophilic and electrophilic substitution:

  • Nitrile group reactivity : The cyano group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. For example:

    • Acidic hydrolysis: Forms benzamide derivatives in H₂SO₄/H₂O at elevated temperatures.

    • Basic hydrolysis: Yields benzoic acid derivatives with NaOH/H₂O.

  • Thienopyrimidine core : Electrophilic substitution occurs at the C-5/C-6 positions of the thiophene ring. Halogenation (Cl₂/FeCl₃) or nitration (HNO₃/H₂SO₄) introduces substituents, modifying electronic properties .

Reaction TypeReagents/ConditionsProduct
Nitrile hydrolysis (acidic)H₂SO₄ (conc.), H₂O, 80°C3-{[3-(2-Methylphenyl)-2,4-dioxo-thienopyrimidin-1-yl]methyl}benzamide
Nitrile hydrolysis (basic)NaOH (10%), H₂O, reflux3-{[3-(2-Methylphenyl)-2,4-dioxo-thienopyrimidin-1-yl]methyl}benzoic acid
ChlorinationCl₂, FeCl₃, CH₂Cl₂, 0°C5-Chloro-3-{[3-(2-methylphenyl)-2,4-dioxo-thienopyrimidin-1-yl]methyl}benzonitrile

Oxidation and Reduction

The diketone and aromatic systems are redox-active:

  • Diketone reduction : Sodium borohydride (NaBH₄) reduces the 2,4-diketone to diol intermediates, which can dehydrate to form olefins .

  • Aromatic ring oxidation : Strong oxidizers like KMnO₄ cleave the thiophene ring under acidic conditions, generating sulfonic acids or disulfides .

Reaction TypeReagents/ConditionsProduct
Diketone reductionNaBH₄, MeOH, 0°C1-(3-Cyanobenzyl)-3-(2-methylphenyl)-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-diol
Thiophene oxidationKMnO₄, H₂SO₄, 60°C3-{[3-(2-Methylphenyl)-2,4-dioxo-pyrimidin-1-yl]methyl}benzonitrile disulfide

Cyclization and Ring Expansion

The compound participates in annulation reactions to form extended heterocycles:

  • With amines/hydrazines : Reacts with hydrazine hydrate (NH₂NH₂·H₂O) to form triazolo- or pyrazolo-thienopyrimidines .

  • Gewald reaction analogs : Combines with aldehydes/ketones and elemental sulfur to generate fused thienothiazoles .

Reaction TypeReagents/ConditionsProduct
Hydrazine cyclizationNH₂NH₂·H₂O, EtOH, reflux1-(3-Cyanobenzyl)-3-(2-methylphenyl)- triazolo[4,3-a]thieno[3,2-d]pyrimidine-2,4-dione
Gewald annulationCyclohexanone, S₈, piperidine5-Cyano-6-{[3-(2-methylphenyl)-2,4-dioxo-thienopyrimidin-1-yl]methyl}-2-aminothieno[3,2-b]thiophene

Cross-Coupling Reactions

The aryl bromide (if present) or methylphenyl group facilitates metal-catalyzed couplings:

  • Suzuki-Miyaura : Forms biaryl systems with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) .

  • Buchwald-Hartwig : Introduces amine substituents via Pd-catalyzed amination .

Reaction TypeReagents/ConditionsProduct
Suzuki coupling4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME3-{[3-(2-Methyl-4-methoxyphenyl)-2,4-dioxo-thienopyrimidin-1-yl]methyl}benzonitrile

Functional Group Interconversion

The methyl group on the 2-methylphenyl moiety undergoes functionalization:

  • Oxidation : CrO₃/H₂SO₄ converts methyl to carboxylic acid .

  • Halogenation : NBS/light brominates the benzylic position.

Reaction TypeReagents/ConditionsProduct
Methyl oxidationCrO₃, H₂SO₄, acetone3-{[3-(2-Carboxyphenyl)-2,4-dioxo-thienopyrimidin-1-yl]methyl}benzonitrile
Benzylic brominationNBS, AIBN, CCl₄, light3-{[3-(2-(Bromomethyl)phenyl)-2,4-dioxo-thienopyrimidin-1-yl]methyl}benzonitrile

Mechanistic Insights

  • Nucleophilic aromatic substitution (SNAr) : The electron-deficient thienopyrimidine core attracts nucleophiles (e.g., amines, thiols) at C-5/C-6 positions, facilitated by the electron-withdrawing effect of the diketone .

  • Radical reactions : Halogenation and oxidations proceed via radical intermediates under photolytic or thermal conditions .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Isomer Derivative

Compound: 2-{[5,6-Dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile (CAS: 689740-99-6)

  • Core Structure: Thieno[2,3-d]pyrimidine (isomeric to the target compound’s [3,2-d] fusion).
  • Substituents :
    • 5,6-Dimethyl groups on the thiophene ring.
    • 2-Phenylethyl group at the 3-position.
    • Benzonitrile at the 1-position.
  • Molecular Weight : 415.5 g/mol.

Fluorinated Phenyl Derivative

Compound: 3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1326905-17-2)

  • Core Structure: Thieno[3,2-d]pyrimidine (same as target compound).
  • Substituents :
    • 3-Fluorophenyl group at the 3-position.
    • 3-Methylbenzyl group at the 1-position.
  • Molecular Weight : 367.4 g/mol.

Chloro-Methyl Pyrimidine Derivative

Compound : 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

  • Core Structure: Pyrimidine (non-fused).
  • Substituents :
    • Chloro and methyl groups at the 6- and 3-positions.
    • 4-Fluorobenzonitrile at the 1-position.
  • Molecular Weight : 313.7 g/mol.
  • Key Difference : The absence of a fused thiophene ring reduces planarity, likely diminishing π-π stacking interactions critical for kinase inhibition .

Physicochemical Properties

Property Target Compound (Estimated) Thieno[2,3-d]pyrimidine Derivative Fluorinated Analog
Molecular Weight (g/mol) ~400 415.5 367.4
LogP (Predicted) ~3.2 4.1 3.8
Solubility (mg/mL) Low (≤0.1) Very Low (≤0.05) Moderate (0.5–1.0)

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
Core CyclizationZnCl₂, 100°C, DMF, 12h65–7090
Benzyl Substitution2-Methylphenyl bromide, K₂CO₃, THF, 24h55–6085
Final PurificationSilica gel chromatography95+

Basic: How is the molecular structure and purity of this compound characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm) and benzonitrile carbons (C≡N at ~110 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ matching C₂₂H₁₆N₃O₂S) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, confirming the thienopyrimidine core planarity (e.g., dihedral angle <5° between fused rings) .
  • Thermal Analysis : TGA/DSC assesses stability (decomposition >250°C) and melting points .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) at the 2-methylphenyl or benzonitrile positions to evaluate electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (IC₅₀ values) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., hydrogen bonding with benzonitrile’s nitrile group) .

Q. Table 2: Example SAR Data for Analogous Compounds

Substituent (R)Target Enzyme IC₅₀ (nM)Solubility (mg/mL)
2-Methylphenyl12.3 ± 1.20.45
4-Chlorophenyl8.7 ± 0.90.32
3-Methoxybenzyl23.5 ± 2.10.78

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use internal positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Solvent Effects : Test activity in DMSO vs. aqueous buffers; benzonitrile derivatives may aggregate in high-DMSO conditions, reducing apparent potency .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolysis of the dioxo group) that could alter activity .

Basic: What analytical techniques confirm the compound’s stability under experimental conditions?

Methodological Answer:

  • HPLC-PDA : Monitor degradation over 72h in PBS (pH 7.4) at 37°C; >90% stability indicates suitability for cell-based assays .
  • Light Exposure Tests : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Advanced: Which computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate binding stability (e.g., RMSD <2 Å over 100ns) .
  • Free Energy Calculations : MM-GBSA estimates binding free energy (ΔG ≤ -40 kcal/mol suggests strong affinity) .

Advanced: How to optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the dioxo position to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate with PLGA-PEG (75:25 ratio) for sustained release (e.g., 80% release over 48h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.